molecular formula C18H17NO4S B2745504 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate CAS No. 320424-05-3

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate

Cat. No. B2745504
CAS RN: 320424-05-3
M. Wt: 343.4
InChI Key: DSZCNKXPIZXZCI-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate, also known as 4-MPSNC, is a synthetic compound that has been used in scientific and medical research. It is a cyclopropane-based compound that has been used in a variety of applications, including biological, pharmaceutical, and medical research. In

Scientific Research Applications

Synthesis and Chemical Properties

  • (Roose, Anteunis, & Tavernier, 2010): Discussed the synthesis of related compounds like α-cyano-4-nitrostyrene-β-yl phenyl sulfide and their chemical properties, such as being carbon acids with intense blue color in solution.
  • (Dudová, Částek, Macháček, & Šimůnek, 2002): Explored the preparation of substituted methyl o-nitrophenyl sulfides, highlighting the methodologies in synthesizing similar nitrobenzyl compounds.

Applications in Polymer Science

  • (Tapaswi, Choi, Jeong, Ando, & Ha, 2015): Investigated the use of related compounds in the synthesis of transparent polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities, suggesting potential applications in materials science.

Pharmaceutical Research

Photochemical Studies

  • (Chignell, Kalyanaraman, Mason, & Sik, 1980): Conducted photochemical studies on related compounds, providing insights into their behavior under UV irradiation, which could be relevant in understanding the photostability of similar molecules.

Advanced Organic Chemistry

  • (Bujok & Mąkosza, 2019): Focused on the synthesis of nitrobenzyl derivatives, demonstrating advanced techniques in organic synthesis that could be applicable to the manipulation of similar compounds.

properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-12-2-7-15(8-3-12)24-17-9-4-13(10-16(17)19(21)22)11-23-18(20)14-5-6-14/h2-4,7-10,14H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZCNKXPIZXZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3CC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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